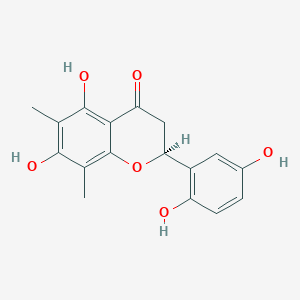

Myrciacetin

Descripción

BenchChem offers high-quality Myrciacetin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Myrciacetin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H16O6 |

|---|---|

Peso molecular |

316.30 g/mol |

Nombre IUPAC |

(2S)-2-(2,5-dihydroxyphenyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O6/c1-7-15(21)8(2)17-14(16(7)22)12(20)6-13(23-17)10-5-9(18)3-4-11(10)19/h3-5,13,18-19,21-22H,6H2,1-2H3/t13-/m0/s1 |

Clave InChI |

DLAILIPOGIKSMK-ZDUSSCGKSA-N |

SMILES isomérico |

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=CC(=C3)O)O)C)O |

SMILES canónico |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=CC(=C3)O)O)C)O |

Origen del producto |

United States |

Foundational & Exploratory

Bioavailability and Metabolism of Myricetin In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Despite its therapeutic potential, the clinical application of myricetin is often hindered by its low oral bioavailability and extensive metabolism. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of myricetin in vivo, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Data Presentation: Pharmacokinetics and Metabolism of Myricetin

The oral bioavailability of myricetin is notably low, primarily due to its poor aqueous solubility and extensive first-pass metabolism in the gut and liver. The following tables summarize the key pharmacokinetic parameters and identified metabolites of myricetin from in vivo studies.

Pharmacokinetic Parameters of Myricetin in Rats

Quantitative pharmacokinetic data reveals the limited systemic exposure of myricetin following oral administration. A study by Dang et al. (2014) provides crucial insights into its pharmacokinetic profile in rats.[1][2]

| Parameter | 50 mg/kg Oral Dose (Mean ± SD) | 100 mg/kg Oral Dose (Mean ± SD) | 0.5 mg/kg Intravenous Dose (Mean ± SD) |

| Cmax (ng/mL) | 1488.75 ± 200.78 | 2845.33 ± 450.12 | 2232.16 ± 856.36 (at 1 min) |

| Tmax (h) | 6.4 ± 1.2 | 6.8 ± 1.5 | - |

| AUC0-t (ng·h/mL) | 18987.54 ± 3456.78 | 38765.43 ± 5678.90 | 1973.45 ± 432.10 |

| AUC0-∞ (ng·h/mL) | 20123.45 ± 4012.34 | 41234.56 ± 6012.34 | 2089.12 ± 456.78 |

| Absolute Bioavailability (%) | 9.62 | 9.74 | - |

Data sourced from Dang et al. (2014)[1][2]

Identified Metabolites of Myricetin In Vivo

Myricetin undergoes extensive metabolism, primarily through glucuronidation, sulfation, methylation, and degradation by the gut microbiota. A comprehensive study identified 38 metabolites in rat urine, plasma, and feces.[3][4] Other studies have also characterized various metabolic products.[5][6][7]

| Metabolite Class | Specific Metabolites Identified | Biological Matrix |

| Glucuronides | Myricetin-3-O-glucuronide, Myricetin glucuronides (position unspecified) | Urine, Plasma |

| Sulfates | Myricetin sulfates | Urine |

| Methylated Metabolites | Monomethylated myricetin, Dimethylated myricetin | Plasma, Urine, Feces |

| Gut Microbiota Metabolites | 3,5-Dihydroxyphenylacetic acid, 3-Hydroxyphenylacetic acid, 3,5-Dihydroxyphenylpropionic acid, 3-Hydroxyphenylpropionic acid, 3,4,5-Trihydroxyphenylacetic acid | Urine, Feces |

| Other | Dihydroxylated myricetin, Acetylated myricetin, Hydrogenated myricetin | Urine, Plasma, Feces |

| Aminated Metabolites | 4´-NH2-myricetin, Aminated mono-methylated myricetin, Aminated 3,4,5-trihydroxyphenylacetic acid | Feces, Plasma |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of myricetin's bioavailability and metabolism. The following sections outline key experimental protocols cited in the literature.

In Vivo Bioavailability Study in Rats

A typical experimental workflow for determining the oral bioavailability of myricetin in rats involves the following steps:

1. Animal Handling and Dosing:

-

Animals: Male Sprague-Dawley rats are commonly used. They should be acclimatized for at least one week before the experiment.

-

Fasting: Animals are typically fasted for 12 hours with free access to water before oral administration.

-

Oral Administration: Myricetin is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at specific doses (e.g., 50 and 100 mg/kg).[8]

-

Intravenous Administration: For determining absolute bioavailability, a separate group of rats receives an intravenous injection of myricetin dissolved in a suitable solvent (e.g., a mixture of polyethylene glycol and saline) via the tail vein at a lower dose (e.g., 0.5 mg/kg).[1]

2. Blood Sample Collection:

-

Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) after dosing.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

Sample Preparation for UPLC-MS/MS Analysis

A robust sample preparation method is essential for accurate quantification of myricetin in plasma. The following protocol is based on the method described by Dang et al. (2014).[1][2]

-

Enzymatic Hydrolysis (for total myricetin quantification): To measure both free and conjugated myricetin, plasma samples are often treated with β-glucuronidase and sulfatase to hydrolyze the glucuronide and sulfate conjugates back to the aglycone form.

-

Protein Precipitation/Liquid-Liquid Extraction:

-

To a 100 µL plasma sample, add an internal standard (e.g., kaempferol).

-

Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

-

Follow with liquid-liquid extraction using a solvent such as ethyl acetate to extract myricetin.

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.

-

UPLC-MS/MS Method for Myricetin Quantification

The following parameters are indicative of a validated method for myricetin quantification in rat plasma.[1][2]

-

Chromatographic System: Waters ACQUITY UPLC system.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Myricetin: m/z 317 -> 151

-

Internal Standard (Kaempferol): m/z 285 -> 151

-

Signaling Pathways Modulated by Myricetin

Myricetin exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

Myricetin has been shown to inhibit the PI3K/Akt pathway, which is often dysregulated in cancer and inflammatory diseases. It can directly interact with and suppress the kinase activity of Akt.[9][10][11] This inhibition can lead to decreased cell proliferation and induction of apoptosis.

Nrf2 Signaling Pathway

Myricetin can activate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. It is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[9][12][13] This activation results in the transcription of antioxidant and cytoprotective genes.

NF-κB Signaling Pathway

Myricetin has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the phosphorylation of IKK, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[14][15][16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of the metabolism of myricetin in rat urine, plasma and feces by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of myricetin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of myricetin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotransformation of Myricetin: A Novel Metabolic Pathway to Produce Aminated Products in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myricetin Anti-diabetic Activity in 3T3 Cells Targeting the Nrf2-Keap Signaling Cascade | Texila Journal [texilajournal.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

- 14. In vivo methods for the assessment of topical drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Myricetin protects keratinocyte damage induced by UV through IκB/NFκb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Myricetin attenuates lipopolysaccharide-stimulated activation of mouse bone marrow-derived dendritic cells through suppression of IKK/NF-κB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Myricetin: From Natural Sources to Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin, a naturally occurring flavonol, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This guide provides an in-depth overview of the primary natural sources of myricetin, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Natural Sources of Myricetin

Myricetin is widely distributed throughout the plant kingdom, with notable concentrations found in various fruits, vegetables, berries, and medicinal herbs.[1][2][3] The concentration of myricetin can vary significantly depending on the plant species, growing conditions, and maturity at the time of harvest. A summary of notable natural sources and their myricetin content is presented in Table 1.

| Category | Source | Myricetin Content (mg/100g FW unless otherwise specified) |

| Fruits | Grapes (especially red varieties) | 0.24 mg/kg[4] |

| Berries (Cranberry, Black Currant, Blueberry) | 1.4 - 14.2[5] | |

| Strawberry | Up to 357.54 (dry matter)[6] | |

| Vegetables | Onions (especially red) | High levels reported[7] |

| Kale | High levels reported[7] | |

| Spinach | Up to 172.05 (dry matter)[6] | |

| Tomatoes | 0.04[8] | |

| Nuts | Walnuts | High levels reported[7] |

| Herbs & Medicinal Plants | Myrica rubra (Chinese bayberry) | Present in leaves[9] |

| Ampelopsis grossedentata (Vine tea) | High concentrations | |

| Moringa leaves | High levels reported[6] | |

| Beverages | Red Wine | Present[2][3] |

| Tea (Green and Black) | Present[1][2] |

Table 1: Prominent Natural Sources of Myricetin and their Reported Concentrations.

Extraction and Purification Methodologies

The efficient extraction and subsequent purification of myricetin from its natural sources are critical steps in its journey from a raw plant material to a compound ready for research or drug development. This section details several common extraction techniques, providing both an overview of the methodology and a comparative analysis of their advantages and disadvantages.

Extraction Methods

Maceration is a simple and widely used solid-liquid extraction technique. It involves soaking the plant material in a solvent for a specified period, allowing the desired compounds to dissolve into the solvent.

Experimental Protocol: Maceration of Myricetin from Madhuca longifolia Leaves

-

Sample Preparation: Dry the leaves of Madhuca longifolia at room temperature and grind them into a coarse powder.

-

Extraction: Weigh 60 g of the powdered leaves and place them in a suitable container. Add a 1:1 (v/v) mixture of ethanol and water as the solvent. The solvent-to-solid ratio should be sufficient to fully immerse the plant material (e.g., 10:1 mL/g).

-

Incubation: Seal the container and allow it to stand at room temperature for 24 hours with occasional agitation.

-

Filtration: After the incubation period, filter the mixture to separate the extract from the solid plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude myricetin extract.

MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. The localized heating of water molecules within the plant cells leads to cell wall rupture and enhanced release of bioactive compounds.

Experimental Protocol: Microwave-Assisted Extraction of Myricetin from Myrica rubra Leaves

-

Sample Preparation: Dry and powder the leaves of Myrica rubra.

-

Extraction: Place a known amount of the powdered sample (e.g., 1 g) into a microwave-transparent extraction vessel. Add an appropriate solvent, such as a 2.5 mol/L acidified 1-butyl-3-methylimidazolium bromide ([bmin]Br) solution, at a liquid-to-solid ratio of 30:1 (mL:g).

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature of 70°C for 10 minutes.

-

Cooling and Filtration: After extraction, allow the mixture to cool to room temperature. Filter the extract to remove solid particles.

-

Analysis: The resulting extract can be directly analyzed or further purified.

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves, disrupting the cell walls and enhancing mass transfer.

Experimental Protocol: Ultrasound-Assisted Extraction of Myricetin from Myrica rubra Leaves

-

Sample Preparation: Accurately weigh 100 mg of powdered Myrica rubra leaves and place it in a centrifuge tube.

-

Solvent Addition: Add 2.5 mL of a deep eutectic solvent (DES), such as choline chloride-oxalic acid, mixed with 2.5 mL of an 80% ethanol aqueous solution.

-

Ultrasonication: Place the centrifuge tube in an ultrasonic cleaning machine and perform the extraction for a specified time, for example, 45 minutes, at a controlled temperature of 72°C.

-

Centrifugation and Collection: After ultrasonication, cool the sample to room temperature and centrifuge to pellet the solid material. Collect the supernatant containing the extracted myricetin.

Comparison of Extraction Methods

| Method | Advantages | Disadvantages |

| Maceration | Simple, low cost, suitable for thermolabile compounds.[10][11][12] | Time-consuming, requires large solvent volumes, lower extraction efficiency compared to modern techniques.[10][13] |

| Microwave-Assisted Extraction (MAE) | Rapid extraction, reduced solvent consumption, higher extraction yields, energy-saving.[5][9][14] | Potential for thermal degradation of heat-sensitive compounds, requires specialized equipment.[15] |

| Ultrasound-Assisted Extraction (UAE) | Shorter extraction time, increased efficiency, reduced solvent and energy consumption, suitable for thermolabile compounds.[8][16][17][18] | The efficiency can be affected by various parameters (power, frequency, solvent), potential for free radical formation at high intensities.[17][19] |

Table 2: Comparative Analysis of Myricetin Extraction Methods.

Purification: Column Chromatography

Following extraction, the crude extract often contains a mixture of compounds. Column chromatography is a widely used technique for the purification of myricetin.

Experimental Protocol: Purification of Myricetin using Column Chromatography

-

Column Preparation: Pack a glass column with a suitable stationary phase, such as silica gel (100-200 mesh).

-

Sample Loading: Dissolve the crude myricetin extract in a minimum amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Begin elution with a non-polar solvent, such as 100% hexane. Gradually increase the polarity of the mobile phase by introducing more polar solvents like chloroform, ethanol, and methanol in increasing ratios (e.g., 90:10, 80:20, 70:30, 50:50).

-

Fraction Collection: Collect the eluate in separate fractions.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure myricetin. Combine the pure fractions and evaporate the solvent to obtain purified myricetin.

Key Signaling Pathways Modulated by Myricetin

Myricetin exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis. Myricetin has been shown to inhibit this pathway at multiple levels.[20][21] It can directly inhibit the phosphorylation of PI3K and Akt, thereby preventing the activation of downstream effectors like mTOR.[20][21][22][23] This inhibition can lead to the induction of apoptosis and autophagy in cancer cells.[21]

Caption: Myricetin's inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Myricetin has been demonstrated to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells.[3][24] It can increase the phosphorylation of pro-apoptotic kinases like JNK and p38, while decreasing the phosphorylation of the pro-survival kinase ERK.[3][24]

Caption: Modulation of the MAPK signaling pathway by Myricetin.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Myricetin can activate the Nrf2 pathway by promoting the dissociation of Nrf2 from its inhibitor, Keap1.[7][22][25][26][27] Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[7][22]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deep eutectic solvent extraction of myricetin and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. recent-advances-in-microwave-assisted-extraction-of-bioactive-compounds-from-complex-herbal-samples-a-review - Ask this paper | Bohrium [bohrium.com]

- 6. mdpi.com [mdpi.com]

- 7. Microarray and pathway analysis highlight Nrf2/ARE-mediated expression profiling by polyphenolic myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Review: Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijbsac.org [ijbsac.org]

- 11. journal.iainkudus.ac.id [journal.iainkudus.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Microwave Assisted Extraction of Bioactive Compounds from Food: A Review [article.sapub.org]

- 15. researchgate.net [researchgate.net]

- 16. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

- 20. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]

- 22. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Activation of Nrf2/HO-1 signal with Myricetin for attenuating ECM degradation in human chondrocytes and ameliorating the murine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. texilajournal.com [texilajournal.com]

- 27. Myricetin Anti-diabetic Activity in 3T3 Cells Targeting the Nrf2-Keap Signaling Cascade | Texila Journal [texilajournal.com]

Myricetin: A Technical Guide to its Chemical Structure, Functional Groups, and Biological Interactions

Executive Summary

Myricetin is a naturally occurring flavonol, a subclass of flavonoids, found in numerous dietary sources such as vegetables, fruits, nuts, berries, and tea.[1][2] Structurally, it is a polyphenolic compound renowned for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][3] This technical guide provides an in-depth analysis of myricetin's chemical structure, the functional groups that dictate its reactivity and biological activity, and its modulation of key cellular signaling pathways. This document consolidates physicochemical data, outlines relevant experimental protocols, and visualizes complex interactions to serve as a comprehensive resource for research and development.

Chemical Structure and Identification

Myricetin's core is a flavonoid backbone consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic C ring.[4][5] It is specifically a hexahydroxyflavone, distinguished by six hydroxyl group substitutions, which are fundamental to its chemical behavior.[6][7]

Systematic Name: 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one[1][6] Common Names: Myricetin, Cannabiscetin, Myricetol[1][6][7] Molecular Formula: C₁₅H₁₀O₈[2][3][6]

Caption: Schematic of Myricetin's A, B, and C ring structure with key functional groups.

Key Functional Groups and Their Significance

Myricetin's diverse biological activities are directly attributable to its specific arrangement of functional groups.

-

Hydroxyl (-OH) Groups: Myricetin possesses six hydroxyl groups located at the 3, 5, 7, 3', 4', and 5' positions.[6][7][8] The number and location of these groups are critical for its potent antioxidant and radical-scavenging capabilities.[9] They act as hydrogen donors, which allows them to neutralize reactive oxygen species (ROS).[9]

-

Pyrogallol Moiety: The B-ring features a pyrogallol group (three adjacent hydroxyl groups at 3', 4', and 5'). This configuration is a powerful antioxidant structural feature and is crucial for high free-radical scavenging activity. It also imparts strong metal-chelating properties, particularly for iron, which can prevent the formation of hydroxyl radicals via the Fenton reaction.[4]

-

α,β-Unsaturated Ketone: The C-ring contains a ketone group at position 4 conjugated with a C2-C3 double bond. This α,β-unsaturated carbonyl system contributes to the planarity of the molecule and facilitates electron delocalization across the flavonoid backbone, enhancing its stability and antioxidant capacity.

-

3-Hydroxyl Group: The hydroxyl group at the 3-position is particularly significant. It participates in metal chelation and is a key site for glycosylation in many natural myricetin derivatives. Its presence defines myricetin as a flavonol.[7]

Physicochemical Properties

A summary of myricetin's key physicochemical properties is presented below. These parameters are critical for understanding its solubility, stability, and pharmacokinetic profile.

| Property | Value | Reference(s) |

| Molecular Weight | 318.23 g/mol | [6] |

| Appearance | Yellow crystalline solid | [6][10] |

| Melting Point | 357 °C | [6] |

| pKa (Strongest Acidic) | 6.37 - 6.63 | [7][11] |

| LogP (Partition Coefficient) | 1.2 - 2.94 (Varies by method) | [6][7][12][13] |

| Solubility (Water) | Very low (~1.1 - 16.6 µg/mL) | [11][13] |

| Solubility (Organic Solvents) | Soluble in DMSO (~10 mg/mL), DMF (~10 mg/mL), Ethanol (~1 mg/mL) | [10][14] |

| UV/Vis (λmax) | 255, 376 nm | [10] |

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common in vitro method to determine the free-radical scavenging activity of myricetin.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of myricetin (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

-

Prepare a series of dilutions from the stock solution to obtain various concentrations (e.g., 1 to 100 µg/mL).

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

-

Add an equal volume (e.g., 100 µL) of the myricetin dilutions to the corresponding wells.

-

For the control, add the solvent (e.g., 100 µL of methanol) instead of the myricetin solution to the DPPH.

-

For the blank, add solvent to wells containing methanol without DPPH.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at the characteristic wavelength of DPPH (typically ~517 nm) using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the myricetin sample.

-

The IC₅₀ value (the concentration of myricetin required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of myricetin.

-

Caption: A generalized workflow for determining antioxidant capacity using the DPPH assay.

Physicochemical Characterization: Partition Coefficient (LogP) Determination

Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a traditional approach where the compound is partitioned between n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.

Methodology:

-

System Preparation:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol.

-

Saturate n-octanol with the buffered aqueous solution. This pre-saturation step is crucial to ensure thermodynamic equilibrium.

-

-

Partitioning:

-

Prepare a stock solution of myricetin in the saturated n-octanol.

-

In a separatory funnel or vial, mix a known volume of the myricetin-octanol solution with a known volume of the saturated aqueous buffer (e.g., a 1:1 ratio).

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite separation.

-

-

Quantification:

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of myricetin in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of myricetin in the octanol phase to its concentration in the aqueous phase: P = [Myricetin]_octanol / [Myricetin]_aqueous

-

The LogP value is the base-10 logarithm of the partition coefficient: LogP = log10(P)

-

Modulation of Cellular Signaling Pathways

Myricetin exerts many of its biological effects by interacting with and modulating key intracellular signaling pathways that regulate cell growth, proliferation, inflammation, and apoptosis.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation and is often dysregulated in cancer. Myricetin has been shown to inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR.[15] This inhibition can lead to decreased cancer cell growth and the induction of apoptosis.[15]

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to various stimuli. Myricetin can modulate these pathways, for instance, by inhibiting MEK1, which in turn suppresses the phosphorylation of ERK.[16] In some contexts, it can increase the phosphorylation of JNK and p38, promoting apoptosis in cancer cells.[17]

-

NF-κB Pathway: The NF-κB (nuclear factor kappa B) pathway is a critical regulator of inflammation. Myricetin can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[16]

Caption: Myricetin inhibits the PI3K/Akt pathway, a key regulator of cell survival.

Conclusion

Myricetin's chemical architecture, characterized by a hexahydroxylated flavonol backbone, directly underpins its significant biological activities. The pyrogallol moiety on the B-ring and the α,β-unsaturated ketone system are particularly crucial for its potent antioxidant and signaling modulation capabilities. A thorough understanding of its physicochemical properties and its interactions with cellular pathways, such as PI3K/Akt, is essential for its development as a potential therapeutic or chemopreventive agent. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the research and development of flavonoid-based compounds.

References

- 1. Myricetin - Wikipedia [en.wikipedia.org]

- 2. supremepharmatech.com [supremepharmatech.com]

- 3. nstchemicals.com [nstchemicals.com]

- 4. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foodstruct.com [foodstruct.com]

- 6. Myricetin | C15H10O8 | CID 5281672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound Myricetin (FDB012724) - FooDB [foodb.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Myricetin: A Technical Guide

Introduction

Myricetin (3,3',4',5,5',7-hexahydroxyflavone) is a naturally occurring flavonoid found in various fruits, vegetables, nuts, and teas.[1][2] Its structure, characterized by multiple hydroxyl groups on its phenyl rings, endows it with potent antioxidant properties.[3][4] Myricetin exerts its antioxidant effects through various mechanisms, including scavenging free radicals, chelating metal ions, and modulating intracellular signaling pathways that control oxidative stress.[1][2][5][6] This technical guide provides an in-depth overview of the common in vitro assays used to evaluate the antioxidant activity of myricetin, complete with experimental protocols, quantitative data, and diagrams of the relevant biological pathways.

Common Chemical-Based Antioxidant Assays

These assays evaluate the direct radical scavenging or reducing ability of myricetin in a cell-free system.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[7][8]

Experimental Protocol:

-

Prepare a stock solution of myricetin in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a working solution of DPPH (e.g., 6.34 x 10⁻⁴ mmol L⁻¹) in the same solvent.[3]

-

In a series of test tubes or a 96-well plate, add different concentrations of the myricetin solution.[3]

-

Add the DPPH working solution to each tube/well and mix thoroughly.[3][4]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[3][9]

-

Measure the absorbance of the resulting solution at a wavelength of 517 nm using a spectrophotometer.[3]

-

A blank control containing only the solvent and DPPH solution is also measured.[3]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the myricetin solution.

-

The IC50 value (the concentration of myricetin required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of myricetin.[7]

Quantitative Data for Myricetin:

| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | 4.68 | ~14.7 | [7] |

Workflow for DPPH Assay:

DPPH assay experimental workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore, and its reduction by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[8][10]

Experimental Protocol:

-

Generate the ABTS•+ solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[4][11]

-

Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][12]

-

Prepare various concentrations of myricetin solution.

-

Add a small volume of the myricetin solution to a larger volume of the diluted ABTS•+ solution.[4]

-

Mix and incubate at room temperature for a specified time (e.g., 6-15 minutes).[9][11]

-

The scavenging percentage is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

Quantitative Data for Myricetin:

| Assay | IC50 Value (µg/mL) | Reference |

| ABTS Radical Scavenging | 16.78 | [7] |

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine complex, and the change in absorbance is monitored at 593 nm.[8][13][14]

Experimental Protocol:

-

Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.[15]

-

Warm the FRAP reagent to 37°C before use.[15]

-

Add a small volume of the myricetin sample to a larger volume of the pre-warmed FRAP reagent.[14]

-

Incubate the mixture for a specified time (e.g., 4-60 minutes) at 37°C.[13][14]

-

Measure the absorbance of the blue-colored solution at 593 nm.[8][14]

-

A standard curve is prepared using a known concentration of FeSO₄.[16]

-

The antioxidant capacity of myricetin is expressed as FRAP units or as equivalents of a standard antioxidant like Fe²⁺.

Quantitative Data for Myricetin:

| Assay | Activity | Reference |

| FRAP | 530.67 ± 10.97 µM Fe(II)/µg | [7] |

Radical Scavenging Assays (Superoxide and Hydroxyl)

Principle: These assays measure the ability of myricetin to neutralize specific, highly reactive oxygen species (ROS) like the superoxide anion (O₂⁻) and the hydroxyl radical (•OH).

-

Superoxide Radical Scavenging: Myricetin's ability to scavenge superoxide radicals can be measured using enzymatic (e.g., xanthine/xanthine oxidase system) or non-enzymatic methods.[17] The inhibition of the reduction of a detector molecule (like nitroblue tetrazolium) is quantified. Myricetin has been shown to potently inhibit the generation of superoxide anions catalyzed by xanthine oxidase.[17]

-

Hydroxyl Radical Scavenging: The hydroxyl radical is often generated via the Fenton reaction (Fe²⁺ + H₂O₂). Myricetin's scavenging activity is determined by measuring its ability to inhibit the degradation of a detector molecule, such as deoxyribose.[6][18]

Experimental Protocol (Hydroxyl Radical - Salicylic Acid Method):

-

Prepare solutions of myricetin at various concentrations.[3]

-

To the myricetin solution, add FeSO₄ solution (e.g., 9 mmol/L) and H₂O₂ solution (e.g., 8.8 mmol/L).[3]

-

After a short reaction time (e.g., 5 minutes), add a salicylic acid-ethanol solution (e.g., 5.4 mmol/L).[3]

-

Incubate the mixture in a water bath (e.g., 37°C for 30 minutes).[3]

-

Measure the absorbance at 510 nm.[3]

-

The scavenging activity is calculated based on the reduction in absorbance compared to a control without the antioxidant.

Quantitative Data for Myricetin:

| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| Hydrogen Peroxide (H₂O₂) Scavenging | 133.32 | ~420 | [7] |

| Nitric Oxide (NO) Scavenging | 19.70 | ~62.1 | [7] |

| Superoxide Anion (Xanthine Oxidase) | - | 4.55 ± 0.02 | [17] |

Cell-Based Antioxidant Assays

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a more biologically relevant method as it measures antioxidant activity within a cellular environment, accounting for factors like cell uptake and metabolism.[19][20][21] Human hepatocarcinoma HepG2 cells are commonly used.[19][21] The cells are loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS (generated by an initiator like ABAP), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will scavenge the ROS and inhibit the formation of DCF, thus reducing fluorescence.[19][20][22]

Experimental Protocol (General Outline):

-

Culture HepG2 cells in a 96-well plate until they reach confluence.

-

Wash the cells with a buffer and incubate them with a solution containing both myricetin and the DCFH-DA probe.[19]

-

After incubation, wash the cells to remove the extracellular probe and myricetin.

-

Add a peroxyl radical generator (e.g., ABAP or AAPH) to the cells to induce oxidative stress.[21]

-

Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).[23]

-

The antioxidant activity is quantified by calculating the area under the fluorescence curve and comparing it to a control (cells treated with the radical generator but no antioxidant).

-

Results are often expressed as quercetin equivalents (QE).[19][20]

Quantitative Data for Myricetin: In a study comparing several flavonoids, quercetin showed the highest CAA value, followed by kaempferol, EGCG, and then myricetin.[19][20][22] This indicates that myricetin is an effective intracellular antioxidant.

Modulation of Cellular Signaling Pathways

Myricetin's antioxidant effects extend beyond direct radical scavenging to the modulation of key signaling pathways that regulate the cellular response to oxidative stress.

PI3K/Akt and MAPK Signaling Pathways

Oxidative stress, often induced experimentally by H₂O₂, can trigger apoptosis (programmed cell death) through the activation of pro-apoptotic pathways like p38 MAPK and JNK, and the inhibition of pro-survival pathways like PI3K/Akt.[1][24] Myricetin has been shown to protect cells from oxidative stress-induced apoptosis by:

-

Activating the PI3K/Akt pathway: This promotes cell survival.[1][24]

-

Inhibiting the activation of p38 MAPK and JNK: This reduces pro-apoptotic signaling.[1][24]

-

Regulating Bcl-2 family proteins: It increases the level of the anti-apoptotic protein Bcl-2 and decreases the levels of the pro-apoptotic protein Bax.[1][24]

-

Inhibiting Caspase Activation: It prevents the activation of caspase-9 and caspase-3, key executioners of apoptosis.[1]

Myricetin's regulation of apoptosis signaling.

Nrf2/HO-1 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Myricetin can activate this pathway, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[2] This enhances the cell's intrinsic antioxidant capacity.[2]

Conclusion

Myricetin is a potent antioxidant, a fact well-supported by a variety of in vitro assays. It demonstrates robust activity in chemical-based assays such as DPPH, ABTS, and FRAP, indicating strong radical scavenging and reducing capabilities. Furthermore, cell-based assays confirm its ability to function as an antioxidant within a biological system. Beyond direct scavenging, myricetin's modulation of critical signaling pathways like PI3K/Akt, MAPK, and Nrf2 underscores its multifaceted role in protecting cells from oxidative damage. This comprehensive antioxidant profile makes myricetin a compound of significant interest for researchers in nutrition, pharmacology, and drug development.

References

- 1. Myricetin Protects Cells against Oxidative Stress-Induced Apoptosis via Regulation of PI3K/Akt and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deep eutectic solvent extraction of myricetin and antioxidant properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01438C [pubs.rsc.org]

- 4. Antioxidant Properties of Selected Flavonoids in Binary Mixtures—Considerations on Myricetin, Kaempferol and Quercetin [mdpi.com]

- 5. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.maranatha.edu [repository.maranatha.edu]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beilstein-archives.org [beilstein-archives.org]

- 13. assaygenie.com [assaygenie.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 23. Antioxidant activity of polyphenolic myricetin in vitro cell- free and cell-based systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Effects of Myricetin on Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of myricetin, with a specific focus on its action on macrophages. Macrophages, key players in the innate immune system, are central to the initiation and resolution of inflammation. Their dysregulation is implicated in a wide range of chronic inflammatory diseases. This document summarizes the current understanding of how myricetin modulates macrophage function, including its impact on pro-inflammatory mediator production, its influence on critical signaling pathways, and its role in macrophage polarization. Detailed experimental protocols and quantitative data from seminal studies are presented to provide a comprehensive resource for researchers and professionals in the field of immunology and drug development.

Introduction

Inflammation is a fundamental biological process that protects the host against infection and injury. However, unresolved or chronic inflammation contributes to the pathogenesis of numerous diseases, including atherosclerosis, rheumatoid arthritis, neurodegenerative disorders, and cancer. Macrophages are highly plastic cells that can adopt different functional phenotypes in response to microenvironmental cues. Classically activated (M1) macrophages are pro-inflammatory, producing high levels of inflammatory cytokines and reactive oxygen species. In contrast, alternatively activated (M2) macrophages are involved in the resolution of inflammation and tissue repair. A shift in the M1/M2 balance is a hallmark of many inflammatory conditions.

Myricetin has emerged as a promising immunomodulatory agent due to its ability to suppress excessive M1 macrophage activation and promote a shift towards the M2 phenotype. This guide will explore the multifaceted anti-inflammatory actions of myricetin on macrophages, providing a detailed overview of its mechanisms of action.

Myricetin's Impact on Pro-inflammatory Mediators

Myricetin has been shown to dose-dependently suppress the production of a wide array of pro-inflammatory mediators in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS).[1][2] This inhibitory effect is a cornerstone of its anti-inflammatory activity.

Inhibition of Nitric Oxide and Prostaglandin E2 Production

Myricetin effectively reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key inflammatory mediators.[1][2] This is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

Reduction of Pro-inflammatory Cytokine Secretion

A hallmark of myricetin's anti-inflammatory action is its ability to decrease the secretion of pro-inflammatory cytokines by activated macrophages. Numerous studies have demonstrated that myricetin significantly inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-12 (IL-12).[1][2][4]

Table 1: Quantitative Effects of Myricetin on Pro-inflammatory Mediator Production in LPS-stimulated RAW 264.7 Macrophages

| Mediator | Myricetin Concentration | % Inhibition / Fold Change | Reference |

| NO | 10 µM | ~40% reduction | [5] |

| NO | 20 µM | ~55% reduction | [5] |

| iNOS | 50 µM | Significant decrease in protein expression | [6] |

| COX-2 | 50 µM | Significant decrease in protein expression | [3] |

| TNF-α | 25 µM | Significant decrease in mRNA and protein levels | [7] |

| IL-6 | 25 µM | Significant decrease in mRNA and protein levels | [7] |

| IL-1β | 25 µM | Significant decrease in mRNA and protein levels | [7] |

| IL-12 | Not specified | Decreased production in mice | [1] |

Note: The exact percentages and fold changes can vary depending on the specific experimental conditions.

Modulation of Key Signaling Pathways

Myricetin exerts its anti-inflammatory effects by targeting multiple intracellular signaling pathways that are crucial for the inflammatory response in macrophages.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Myricetin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of p65.[1][6]

Caption: Myricetin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a critical role in the inflammatory response. Myricetin has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, thereby inhibiting downstream inflammatory gene expression.[3][8]

Caption: Myricetin suppresses the MAPK signaling pathway.

Other Signaling Pathways

-

STAT1 Signaling: Myricetin can attenuate the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), another important transcription factor in the inflammatory response.[1]

-

Nrf2/HO-1 Pathway: Myricetin has been shown to induce the expression of heme oxygenase-1 (HO-1) through the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2).[1] The Nrf2/HO-1 axis is a key anti-inflammatory and antioxidant pathway.

-

PI3K/Akt Pathway: Myricetin can activate the PI3K/Akt signaling pathway, which has been linked to the promotion of M2 macrophage polarization.[7][9]

-

NLRP3 Inflammasome: Myricetin can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and secretion of IL-1β.[10][11] This is achieved by promoting the ubiquitination of NLRP3 and reducing the ubiquitination of ASC, an adaptor protein.[10][11]

Macrophage Polarization

Myricetin plays a crucial role in modulating macrophage polarization, a key process in the regulation of inflammation. It has been shown to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype while promoting the switch to the anti-inflammatory M2 phenotype.[6][7]

Table 2: Effect of Myricetin on Macrophage Polarization Markers

| Macrophage Phenotype | Marker | Effect of Myricetin | Reference |

| M1 | iNOS, TNF-α, IL-6, IL-1β | Decreased expression | [7] |

| M1 | IL-12, IRF5 | Decreased expression | [6] |

| M2 | IL-10, Arg-1 | Increased expression | [7] |

| M2 | Ym-1, CD163 | Increased expression | [12] |

This modulation of macrophage polarization is a key mechanism by which myricetin contributes to the resolution of inflammation and tissue repair.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of myricetin on macrophages.

Cell Culture and Treatment

-

Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Macrophages are pre-treated with various concentrations of myricetin for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Cell Viability Assay

-

Purpose: To determine the cytotoxic effects of myricetin on macrophages.

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. Viable cells with active metabolism convert MTT into a purple formazan product, which is solubilized and quantified by measuring the absorbance at a specific wavelength.

Measurement of NO Production

-

Purpose: To quantify the amount of nitric oxide produced by macrophages.

-

Method: The Griess reagent system is used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Method: Commercially available ELISA kits are used according to the manufacturer's instructions. This assay involves the use of specific antibodies to capture and detect the target cytokine.

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p65, p-ERK).

-

Method: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme for detection.

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of target genes (e.g., TNF-α, IL-6, iNOS).

-

Method: Total RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers in a real-time PCR system with a fluorescent dye like SYBR Green.

Caption: General experimental workflow for studying myricetin's effects.

Conclusion and Future Directions

Myricetin exhibits potent and multifaceted anti-inflammatory effects on macrophages by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways, including NF-κB and MAPKs. Furthermore, its ability to promote a shift from the M1 to the M2 macrophage phenotype highlights its therapeutic potential for a variety of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research into the clinical applications of myricetin. Future studies should focus on in vivo models to further validate these findings, explore the bioavailability and pharmacokinetics of myricetin, and investigate its potential as a standalone or adjunctive therapy for chronic inflammatory disorders. The development of novel drug delivery systems could also enhance the therapeutic efficacy of myricetin.

References

- 1. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of Myricetin on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myricetin Modulates Macrophage Polarization and Mitigates Liver Inflammation and Fibrosis in a Murine Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myricetin induces M2 macrophage polarization to alleviate renal tubulointerstitial fibrosis in diabetic nephropathy via PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myricetin attenuates LPS-induced inflammation in RAW 264.7 macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Myricetin inhibits NLRP3 inflammasome activation via reduction of ROS-dependent ubiquitination of ASC and promotion of ROS-independent NLRP3 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Myricetin Modulates Macrophage Polarization and Mitigates Liver Inflammation and Fibrosis in a Murine Model of Nonalcoholic Steatohepatitis [frontiersin.org]

Myricetin's Anticancer Properties: A Technical Guide for Researchers

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention in oncological research for its potent anticancer properties. This technical guide provides an in-depth overview of myricetin's mechanisms of action, its impact on key signaling pathways, and detailed experimental protocols for its investigation, tailored for researchers, scientists, and drug development professionals.

Mechanisms of Anticancer Activity

Myricetin exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.

Induction of Apoptosis

Myricetin triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of key apoptosis-related proteins, leading to the activation of the caspase cascade.

Key Molecular Events:

-

Upregulation of Pro-apoptotic Proteins: Myricetin increases the expression of Bax and Bak.[1][2]

-

Downregulation of Anti-apoptotic Proteins: It decreases the levels of Bcl-2.[1][2]

-

Caspase Activation: Myricetin treatment leads to the cleavage and activation of caspase-3 and caspase-9.[3][4]

-

PARP Cleavage: Activated caspases subsequently cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]

Cell Cycle Arrest

Myricetin halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[3][4][5][6] This is achieved by altering the expression of crucial cell cycle regulatory proteins.

Key Molecular Events:

-

Modulation of Cyclins and CDKs: Myricetin has been shown to decrease the expression of Cyclin B1 and cyclin-dependent kinase 1 (cdc2).[5]

-

Upregulation of Tumor Suppressor Proteins: It can increase the expression of p53 and p21.[5]

Inhibition of Metastasis

Myricetin demonstrates significant potential in preventing cancer metastasis by targeting key processes involved in cell migration and invasion.[7]

Key Molecular Events:

-

Downregulation of Matrix Metalloproteinases (MMPs): Myricetin reduces the expression and activity of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix, a critical step in invasion.[5][7][8]

-

Modulation of Epithelial-Mesenchymal Transition (EMT) Markers: It can suppress EMT by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers like N-cadherin and Vimentin.[9]

Modulation of Key Signaling Pathways

Myricetin's anticancer effects are mediated through its interaction with several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Myricetin effectively inhibits this pathway in various cancer cells.

Mechanism of Inhibition:

Myricetin treatment leads to a dose-dependent decrease in the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[3] This inhibition, in turn, suppresses downstream signaling, leading to reduced cell proliferation and induction of apoptosis.

Figure 1: Myricetin's inhibition of the PI3K/Akt/mTOR pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Myricetin's interaction with this pathway can lead to pro-apoptotic effects.

Mechanism of Modulation:

Myricetin has been observed to decrease the phosphorylation of ERK while increasing the phosphorylation of JNK and p38 in some cancer cell lines.[1][2] This differential regulation shifts the cellular balance towards apoptosis.

Figure 2: Myricetin's modulation of the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of myricetin on various cancer cell lines.

Table 1: IC50 Values of Myricetin in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MCF-7 | 54 | 24 | [10] |

| Breast Cancer | T47D | 46 | Not Specified | [5] |

| Cervical Cancer | HeLa | 22.70 (µg/mL) | Not Specified | [11] |

| Colon Cancer | HCT-15 | >100 | 24 | [12] |

| Hepatocellular Carcinoma | HepG2 | 66 | Not Specified | [5] |

| Hepatocellular Carcinoma | SMMC-7721 | <252.2 | 24 | [3] |

| Hepatocellular Carcinoma | Hep3B | <252.2 | 24 | [3] |

| Lung Cancer | A549 | 73 (µg/mL) | Not Specified | [3] |

Table 2: Effect of Myricetin on Key Protein Expression

| Protein | Cancer Cell Line | Effect | Reference |

| Apoptosis | |||

| Bax | SK-BR-3 | Increased | [1][2] |

| Bcl-2 | SK-BR-3 | Decreased | [1][2] |

| Cleaved Caspase-3 | Pancreatic Cancer Cells | Increased | [3] |

| Cleaved Caspase-9 | Pancreatic Cancer Cells | Increased | [3] |

| Cleaved PARP | SK-BR-3 | Increased | [1][2] |

| Cell Cycle | |||

| Cyclin B1 | Gastric Cancer Cells | Decreased | [4] |

| cdc2 | Gastric Cancer Cells | Decreased | [4] |

| p53 | MCF-7 | Increased | [5] |

| p21 | HepG2 | Increased | [5] |

| Metastasis | |||

| MMP-2 | MDA-MB-231Br | Decreased | [5][7][8] |

| MMP-9 | MDA-MB-231Br | Decreased | [5][7][8] |

| E-cadherin | Ovarian Cancer Cells | Increased | [9] |

| N-cadherin | Ovarian Cancer Cells | Decreased | [9] |

| Vimentin | Ovarian Cancer Cells | Decreased | [9] |

| Signaling Pathways | |||

| p-Akt | Pancreatic Cancer Cells | Decreased | [3] |

| p-ERK | SK-BR-3 | Decreased | [1][2] |

| p-JNK | SK-BR-3 | Increased | [1][2] |

| p-p38 | SK-BR-3 | Increased | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of myricetin's anticancer effects.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[13][14]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of myricetin and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Figure 3: Workflow for the MTT cell viability assay.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[16][17][18]

Protocol:

-

Protein Extraction: Lyse myricetin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI), a fluorescent dye, stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.[19][20]

Protocol:

-

Cell Harvesting: Harvest myricetin-treated and control cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[21]

-

PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emission.

-

Data Analysis: Analyze the resulting histograms using cell cycle analysis software to determine the percentage of cells in each phase.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with myricetin and harvest them.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay assesses the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.[22][23][24]

Protocol:

-

Monolayer Formation: Grow cells to full confluency in a 6-well or 12-well plate.

-

Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with PBS to remove detached cells and debris.

-

Treatment: Add fresh medium containing myricetin or a vehicle control.

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

-

Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

Cell Invasion Assay (Transwell Assay)

Principle: This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo invasion process.

Protocol:

-

Chamber Preparation: Coat the upper surface of a Transwell insert (with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify.[25][26]

-

Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add myricetin or a vehicle control to the upper chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained, invaded cells in several microscopic fields.

In Vivo Xenograft Model

Principle: This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the in vivo anticancer efficacy of a compound.[27][28]

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomly assign the mice to treatment groups (vehicle control and myricetin at various doses). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).

Conclusion

Myricetin is a promising natural compound with multifaceted anticancer properties. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK highlights its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of myricetin as a novel anticancer agent. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for cancer therapy.

References

- 1. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Myricetin inhibits proliferation and induces apoptosis and cell cycle arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol [mdpi.com]

- 6. Frontiers | Myricetin Induces Autophagy and Cell Cycle Arrest of HCC by Inhibiting MARCH1-Regulated Stat3 and p38 MAPK Signaling Pathways [frontiersin.org]

- 7. Myricetin suppresses breast cancer metastasis through down-regulating the activity of matrix metalloproteinase (MMP)-2/9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Myricetin suppresses TGF-β-induced epithelial-to-mesenchymal transition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. clyte.tech [clyte.tech]

- 23. med.virginia.edu [med.virginia.edu]

- 24. bitesizebio.com [bitesizebio.com]

- 25. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 26. snapcyte.com [snapcyte.com]

- 27. ar.iiarjournals.org [ar.iiarjournals.org]

- 28. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

Myricetin's Neuroprotective Mechanisms in Alzheimer's Disease Models: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic loss, neuroinflammation, and cognitive decline. Current therapeutic options are limited, driving the investigation of novel neuroprotective agents. Myricetin, a naturally occurring flavonoid found in various plants, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, and anti-amyloidogenic properties demonstrated in multiple preclinical AD models.[1] This document provides an in-depth technical overview of myricetin's neuroprotective effects, consolidating quantitative data from key studies, detailing experimental protocols, and visualizing the core molecular pathways through which it exerts its therapeutic action.